Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound combining a cycloheptapyrazole core with a substituted thiazole-carboxylate moiety. Its structural complexity arises from the fusion of a seven-membered cycloheptane ring with a pyrazole (a five-membered ring containing two adjacent nitrogen atoms) and a thiazole (a five-membered ring with sulfur and nitrogen). The methyl ester at position 4 of the thiazole and the methyl group at position 5 contribute to its steric and electronic properties, which are critical for interactions in biological systems.
This compound is likely synthesized via multi-step organic reactions, including cyclocondensation for the pyrazole-thiazole framework and subsequent acylation or esterification. Its structural elucidation would employ techniques such as X-ray crystallography (using programs like SHELX for refinement ) and NMR spectroscopy (as demonstrated in studies of analogous compounds ). Potential applications include drug development, given the bioactivity of thiazole and pyrazole derivatives in modulating enzymes or receptors .
Properties
Molecular Formula |
C15H18N4O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O3S/c1-8-11(14(21)22-2)16-15(23-8)17-13(20)12-9-6-4-3-5-7-10(9)18-19-12/h3-7H2,1-2H3,(H,18,19)(H,16,17,20) |
InChI Key |
DEJKQRQLNZFBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCCCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Hexahydrocyclohepta[c]pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Attachment of the Thiazole Carboxylate Moiety:
Final Coupling Reaction: The final step involves coupling the hexahydrocyclohepta[c]pyrazole ring with the thiazole carboxylate moiety, typically using reagents like carbodiimides to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- Thiazole-4-carboxylate derivatives (e.g., thiazol-5-ylmethyl carbamates ): These share the thiazole-carboxylate backbone but differ in substituents. For instance, the presence of a cycloheptapyrazole acyl group in the target compound may enhance binding affinity compared to simpler ureido or hydroperoxypropan-2-yl substituents .
Table 1: Key Comparative Properties
*Hypothetical data based on structural trends.
NMR Spectral Analysis
NMR studies of analogous compounds reveal that substituents significantly influence chemical shifts. For example, in rapamycin derivatives, substituents in regions analogous to the cycloheptapyrazole moiety (e.g., positions 29–36 and 39–44) caused distinct δH shifts . Similarly, the target compound’s cycloheptapyrazole acyl group would likely induce upfield or downfield shifts in neighboring protons compared to simpler acyl groups, aiding in structural confirmation .
Bioactivity and Mechanism
Thiazole derivatives often exhibit antimicrobial, anticancer, or anti-inflammatory activity. The methyl group at position 5 of the thiazole in the target compound may enhance lipophilicity, improving membrane permeability compared to unmethylated analogs . The cycloheptapyrazole moiety could engage in π-π stacking or hydrophobic interactions with target proteins, a feature absent in smaller-ring analogs.
Biological Activity
Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. The structural features of this compound suggest a promising profile in medicinal chemistry, particularly due to the presence of both thiazole and pyrazole moieties.
Chemical Structure and Properties
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 348.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)N1C(=C(S1)C(=O)N2C=CC(C=C2)C(C(=O)N3C(C(C(C3)=N)C(=O)N4C(C(C(C4)=N)C(=O)N5C(C(C(C5)=N)C(=O)N6C(C(C(C6)=N)))
Biological Activities
The biological activities of this compound are primarily attributed to its dual functionality derived from the thiazole and pyrazole rings. Notable activities include:
-
Antimicrobial Activity :
- Effective against various Gram-positive bacteria.
- Exhibits significant inhibition zones in comparison to standard antibiotics.
-
Anticancer Activity :
- Induces apoptosis in various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
- The IC50 values for these activities are critical for evaluating its therapeutic potential.
-
Enzyme Inhibition :
- Inhibits specific metabolic enzymes that are crucial for cancer cell proliferation.
- Mechanism involves binding to active sites of enzymes or modulating receptor functions.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Anticancer Activity
In a study assessing the anticancer effects on HCT116 colon cancer cells:
- IC50 Value : Determined to be 0.66 µM.
- Mechanism : The compound was found to inhibit RNA polymerase I and II activities crucial for cancer cell proliferation.
Antimicrobial Efficacy
A separate investigation evaluated the antimicrobial properties against Staphylococcus aureus:
- Results : The compound demonstrated significant inhibition zones compared to control antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
